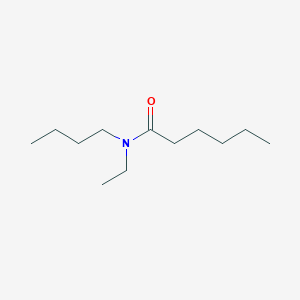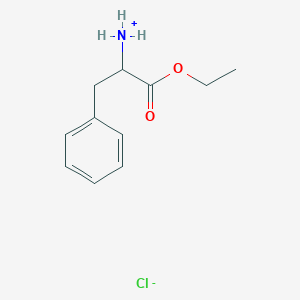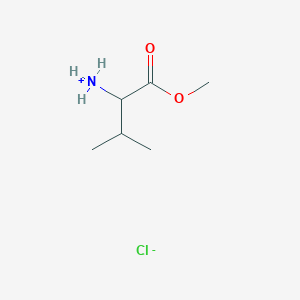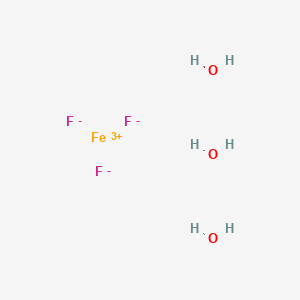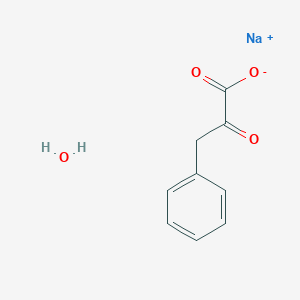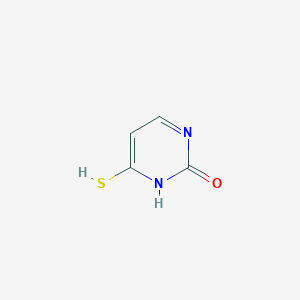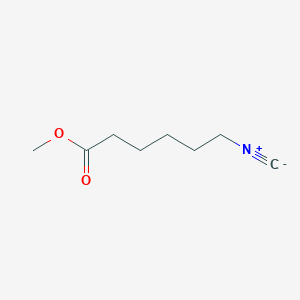
Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate is an organometallic compound with the chemical formula C10H2F12MgO4·2H2O. It is known for its white to light yellowish-red crystalline appearance and is widely used in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate typically involves the reaction of hexafluoroacetylacetone with magnesium chloride in an organic solvent. The reaction is followed by the addition of water to form the hydrate. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the hexafluoroacetylacetonato ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other metal salts, organic ligands, and solvents like ethanol or acetone. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can yield new organometallic complexes, while coordination reactions can produce multi-metallic complexes .
Scientific Research Applications
Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate involves its ability to form stable complexes with various metal ions and organic molecules. This property allows it to act as a catalyst in chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
Magnesium(II) Hexafluoroacetylacetonate: Similar in structure but without the hydrate form.
Hexafluoroacetylacetonato Magnesium(II) Salt: Another variant with different hydration states.
Uniqueness
Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate is unique due to its specific hydration state, which can influence its reactivity and stability in various applications. The presence of water molecules in its structure can affect its solubility and interaction with other compounds, making it distinct from its anhydrous counterparts .
Properties
IUPAC Name |
magnesium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Mg/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDDNTMORUZYPB-PAMPIZDHSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F12MgO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19648-85-2 |
Source


|
| Record name | Magnesium hexafluoroacetylacetonate 1,2-dimethoxyethane complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



